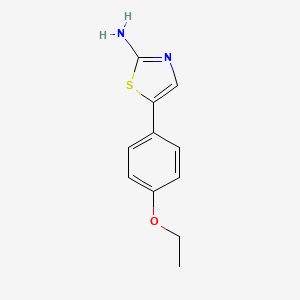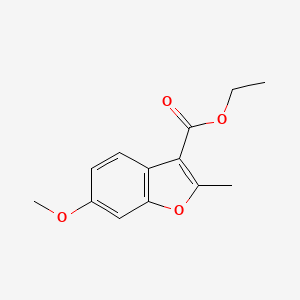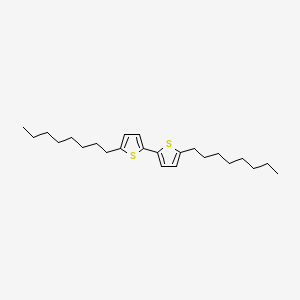
2,2,4,4-Tetrahydroxy-6,6,8,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4,4-Tetrahydroxy-6,6,8,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane is a complex organosilicon compound. It is characterized by its unique structure, which includes four silicon atoms each bonded to two hydroxyl groups and two phenyl groups. This compound is part of the larger family of siloxanes, which are known for their versatility and wide range of applications in various fields.
準備方法
The synthesis of 2,2,4,4-Tetrahydroxy-6,6,8,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane typically involves the reaction of tetraphenylcyclotetrasiloxane with a suitable hydroxylating agent. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the proper formation of the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
化学反応の分析
2,2,4,4-Tetrahydroxy-6,6,8,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as alkyl or aryl groups, using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2,2,4,4-Tetrahydroxy-6,6,8,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of high-performance materials, such as coatings, adhesives, and sealants, due to its thermal stability and resistance to degradation.
作用機序
The mechanism of action of 2,2,4,4-Tetrahydroxy-6,6,8,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the phenyl groups can participate in π-π interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules. The specific pathways involved depend on the context in which the compound is used, such as in catalysis or drug delivery.
類似化合物との比較
2,2,4,4-Tetrahydroxy-6,6,8,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane can be compared with other similar compounds, such as:
Tetramethyltetraphenylcyclotetrasiloxane: This compound has methyl groups instead of hydroxyl groups, which affects its reactivity and applications.
Tetramethylcyclotetrasiloxane: Lacks the phenyl groups, making it less versatile in terms of interactions with other molecules.
Tetraphenylcyclotetrasiloxane: Similar structure but without the hydroxyl groups, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of hydroxyl and phenyl groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
特性
CAS番号 |
62725-49-9 |
|---|---|
分子式 |
C24H24O8Si4 |
分子量 |
552.8 g/mol |
IUPAC名 |
2,2,4,4-tetrahydroxy-6,6,8,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
InChI |
InChI=1S/C24H24O8Si4/c25-35(26)30-33(21-13-5-1-6-14-21,22-15-7-2-8-16-22)29-34(31-36(27,28)32-35,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-28H |
InChIキー |
HSUXWOJYMFIRNM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Si]2(O[Si](O[Si](O[Si](O2)(O)O)(O)O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Bromo-3-[1-(bromomethyl)cyclopropyl]benzene](/img/structure/B13971466.png)
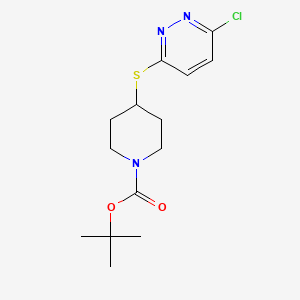
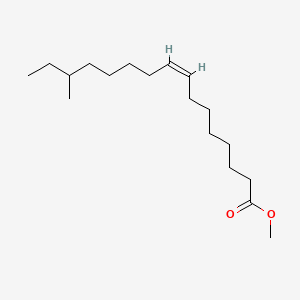
![1H-Pyrido[4,3-C][1,2]thiazine](/img/structure/B13971491.png)

![1,3-Dioxaspiro[4.5]decan-2-one](/img/structure/B13971504.png)



